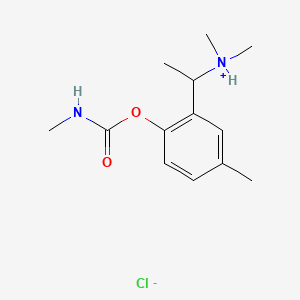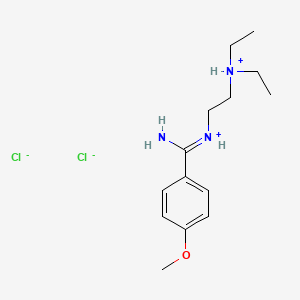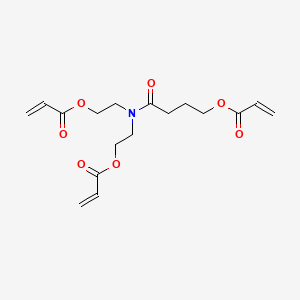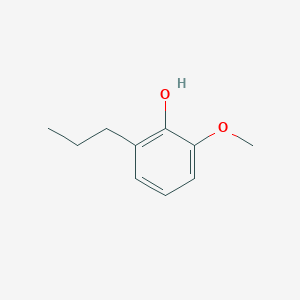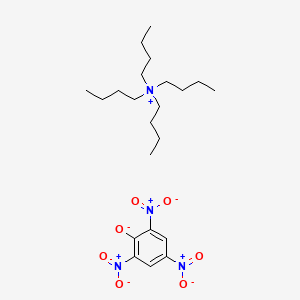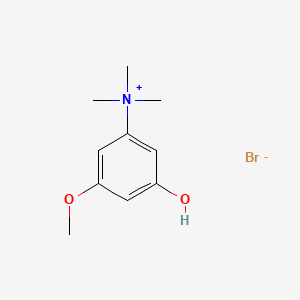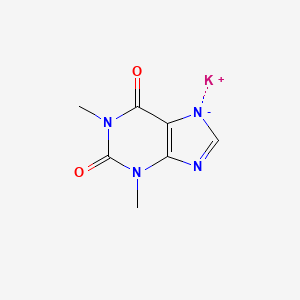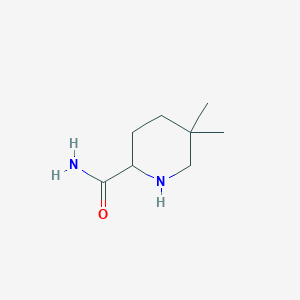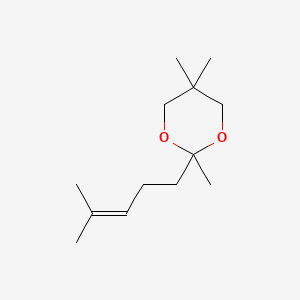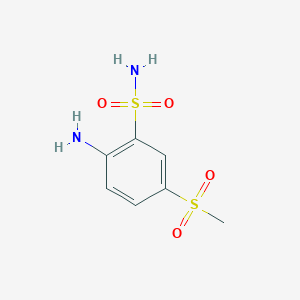
2-Amino-5-methanesulfonyl-benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-methanesulfonyl-benzenesulfonamide is an organic compound with the molecular formula C7H10N2O4S2. It is a derivative of benzenesulfonamide and contains both amino and methanesulfonyl functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-methanesulfonyl-benzenesulfonamide typically starts from readily available 4-nitroaniline. The process involves several steps, including nitration, reduction, and sulfonation. One efficient method described involves a five-step process with an overall yield of 41% .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve optimized reaction conditions, such as controlled temperatures and pressures, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-methanesulfonyl-benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing agents: Such as hydrogen gas (H2) in the presence of a palladium catalyst for reduction reactions.
Nucleophiles: Such as sodium hydroxide (NaOH) for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can revert these derivatives back to the original amino compound.
Scientific Research Applications
2-Amino-5-methanesulfonyl-benzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-methanesulfonyl-benzenesulfonamide involves its interaction with specific molecular targets. For instance, it acts as a competitive inhibitor of the enzyme carbonic anhydrase IX, which plays a role in regulating pH in tumor cells. By inhibiting this enzyme, the compound can disrupt the metabolic processes of cancer cells, leading to their death .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzenesulfonamide: A simpler analog with similar functional groups but lacking the methanesulfonyl group.
2-Amino-5-methylbenzenesulfonic acid: Another analog with a methyl group instead of a methanesulfonyl group.
Uniqueness
2-Amino-5-methanesulfonyl-benzenesulfonamide is unique due to the presence of both amino and methanesulfonyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it particularly useful in medicinal chemistry for designing enzyme inhibitors and other bioactive molecules.
Properties
CAS No. |
7409-84-9 |
|---|---|
Molecular Formula |
C7H10N2O4S2 |
Molecular Weight |
250.3 g/mol |
IUPAC Name |
2-amino-5-methylsulfonylbenzenesulfonamide |
InChI |
InChI=1S/C7H10N2O4S2/c1-14(10,11)5-2-3-6(8)7(4-5)15(9,12)13/h2-4H,8H2,1H3,(H2,9,12,13) |
InChI Key |
YNHYKFUSOVOUDF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)N)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



